Tofacitinib citrate (CAS 540737-29-9) is the citrate salt form of tofacitinib, a first-in-class, orally bioavailable Janus kinase (JAK) inhibitor with preferential selectivity for JAK3 and JAK1 over JAK2. In procurement and formulation contexts, the citrate salt is specifically selected over the free base due to its superior physicochemical properties, including a non-hygroscopic solid-state profile (Form A) and rapid dissolution kinetics. As a Biopharmaceutics Classification System (BCS) Class III compound, it provides high aqueous solubility at physiologically relevant acidic pH levels, ensuring reproducible bioavailability for in vivo models and immediate solubility for in vitro cellular assays [1].
Substituting tofacitinib citrate with its free base equivalent (CAS 477600-75-2) introduces severe kinetic solubility bottlenecks; while the citrate salt dissolves rapidly, the free base requires up to 22 hours to achieve complete dissolution at near-neutral pH, risking precipitation in aqueous assay buffers and erratic dosing in animal models [1]. Furthermore, substituting tofacitinib citrate with other common JAK inhibitors like ruxolitinib or baricitinib fundamentally alters target engagement. Ruxolitinib is highly selective for JAK1/JAK2, whereas tofacitinib citrate is optimized for JAK3 inhibition, meaning generic substitution will invalidate experimental models relying on common gamma chain cytokine signaling (e.g., IL-2, IL-15) .
Comparative solubility studies demonstrate that tofacitinib citrate achieves complete dissolution in under 2 hours across a wide pH range, with peak solubility exceeding 28 mg/mL at pH 1.0. In contrast, the tofacitinib free base exhibits severely delayed kinetic solubility, requiring up to 22 hours to fully dissolve at pH 6.0 and 6.8[1].
| Evidence Dimension | Time to complete dissolution at pH 6.0–6.8 |
| Target Compound Data | < 2 hours (Tofacitinib Citrate) |
| Comparator Or Baseline | 22 hours (Tofacitinib Free Base) |
| Quantified Difference | >10-fold reduction in dissolution time |
| Conditions | Aqueous buffer, pH 6.0-6.8, 22 mg dose equivalent |
Rapid and complete dissolution prevents active pharmaceutical ingredient (API) precipitation in aqueous laboratory buffers and ensures predictable pharmacokinetics in preclinical dosing.
Tofacitinib citrate exhibits potent, nanomolar inhibition of JAK3 (IC50 = 1 nM), with 20- to 112-fold reduced potency against JAK2 (20 nM) and JAK1 (112 nM). This contrasts sharply with ruxolitinib, which targets JAK1/2 (IC50 = 3.3/2.8 nM) and is >130-fold less active against JAK3. This distinct selectivity profile dictates its use in pathways dependent on the common gamma chain .
| Evidence Dimension | JAK3 vs JAK2 IC50 Selectivity |
| Target Compound Data | JAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM (Tofacitinib Citrate) |
| Comparator Or Baseline | JAK1/2 IC50 = ~3 nM; JAK3 IC50 > 300 nM (Ruxolitinib) |
| Quantified Difference | Tofacitinib is highly JAK3-preferential; Ruxolitinib is JAK1/2-preferential |
| Conditions | Cell-free ATP-competitive kinase assay |
Procurement of the correct JAK inhibitor is critical; tofacitinib citrate must be selected when the experimental objective is to block IL-2/IL-15/IL-21 signaling mediated specifically by JAK3.
The crystalline Form A of tofacitinib citrate is exceptionally stable and non-hygroscopic, exhibiting a maximum weight gain of only 0.102% when exposed to an 80% relative humidity (RH) environment for 24 hours. Alternative salt forms or formulations utilizing hygroscopic excipients require strict environmental humidity controls to prevent sticking and degradation during tableting or powder handling [1].
| Evidence Dimension | Moisture uptake at 80% RH |
| Target Compound Data | 0.102% weight gain (Tofacitinib Citrate Form A) |
| Comparator Or Baseline | >2% weight gain threshold for hygroscopic classification |
| Quantified Difference | Far below the 2% hygroscopicity threshold |
| Conditions | 80% Relative Humidity for 24 hours at room temperature |
Non-hygroscopic APIs eliminate the need for specialized dry-room environments during weighing, formulation, and long-term laboratory storage, reducing operational costs.
Due to its rapid dissolution kinetics and high solubility at acidic pH (>28 mg/mL at pH 1.0), tofacitinib citrate is the preferred form for preparing oral gavages and subcutaneous injections in murine models of autoimmune disease (e.g., rheumatoid arthritis or eosinophilic asthma models). The free base is unsuitable for these applications due to its prolonged 22-hour dissolution time at physiological pH, which causes inconsistent dosing and precipitation [1].
In in vitro cell-based assays evaluating common gamma-chain cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), tofacitinib citrate is utilized as the benchmark JAK3 inhibitor. Its 1 nM IC50 for JAK3 ensures complete pathway blockade at concentrations that spare JAK2, making it functionally distinct from JAK1/2 inhibitors like ruxolitinib or baricitinib .
For pharmaceutical R&D focused on immediate-release or sustained-release tablet formulation, the non-hygroscopic nature of tofacitinib citrate (Form A) allows for standard ambient manufacturing conditions. Its minimal moisture uptake (0.102% at 80% RH) prevents the API-excipient sticking and degradation issues commonly encountered with more hygroscopic salts or free bases during blending and compression [2].
Irritant;Health Hazard